3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl
Overview
Description
3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-fluoro-4’-(trifluoromethyl)biphenyl and 3-aminophenylboronic acid, are prepared.
Industrial Production Methods
In industrial settings, the production of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the fluoro group can participate in halogen bonding, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzylamine
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
Uniqueness
Compared to similar compounds, 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBIDUNDAAKJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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